1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Synthesis and Cytotoxic Activity : A series of compounds synthesized using a condensation method involving 3-(dimethylamino) phenol, an aromatic aldehyde, and malonitrile in ethanol containing piperidine showed significant cytotoxic activity against human tumor cell lines, indicating potential applications in cancer research Vosooghi et al., 2010.
- Catalytic Acylation : The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols underlines its utility in facilitating organic synthesis reactions, showcasing the relevance of similar compounds in synthetic chemistry Liu et al., 2014.
Chemical Properties and Applications
- Antioxidant Potency : The synthesis and characterization of a molecule involving piperidin-4-one highlighted its antioxidant efficacy, demonstrating the potential of related compounds in developing antioxidant agents Dineshkumar & Parthiban, 2022.
- Reversible Hydrogen Storage : Substituted piperidines, including compounds with dimethylamino groups, were evaluated for their usability as reversible organic hydrogen storage liquids, a critical aspect of research for hydrogen-powered fuel cells Cui et al., 2008.
Theoretical and Mechanistic Studies
- Reaction Mechanisms : Studies on the rearrangement mechanisms of cyclic O,N-acetals derived from acylquinones and enamines contribute to understanding the chemical behavior of complex piperidine derivatives, providing insights into their reactivity and stability Castro et al., 1986.
properties
IUPAC Name |
1-[4-(dimethylamino)piperidin-1-yl]-2-piperidin-4-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.2ClH/c1-16(2)13-5-9-17(10-6-13)14(18)11-12-3-7-15-8-4-12;;/h12-13,15H,3-11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPCCAIFVHOGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)CC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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